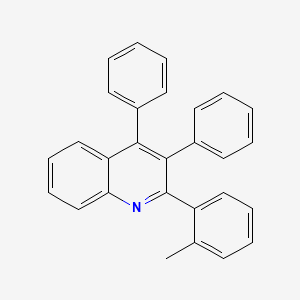
2-(2-Methylphenyl)-3,4-diphenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-3,4-diphenylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-3,4-diphenylquinoline typically involves the Skraup synthesis, a classical method for quinoline preparation. This method starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . The reaction conditions often include the use of acidic catalysts and high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the Skraup synthesis, with modifications to improve yield and purity. Large-scale production would require stringent control of reaction parameters and the use of efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)-3,4-diphenylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.
科学的研究の応用
2-(2-Methylphenyl)-3,4-diphenylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(2-Methylphenyl)-3,4-diphenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A simpler derivative with a single methyl group.
3,4-Diphenylquinoline: A derivative with two phenyl groups attached to the quinoline ring.
Uniqueness
2-(2-Methylphenyl)-3,4-diphenylquinoline is unique due to the presence of both a 2-methylphenyl group and two phenyl groups on the quinoline ring. This structural complexity can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
61576-43-0 |
|---|---|
分子式 |
C28H21N |
分子量 |
371.5 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3,4-diphenylquinoline |
InChI |
InChI=1S/C28H21N/c1-20-12-8-9-17-23(20)28-27(22-15-6-3-7-16-22)26(21-13-4-2-5-14-21)24-18-10-11-19-25(24)29-28/h2-19H,1H3 |
InChIキー |
WNVPLEOLDWKDEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


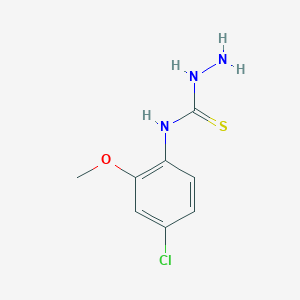
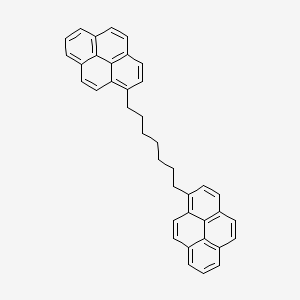

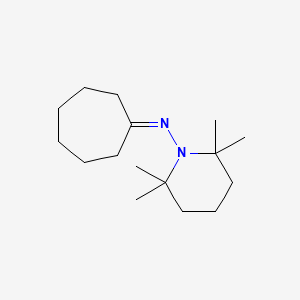

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
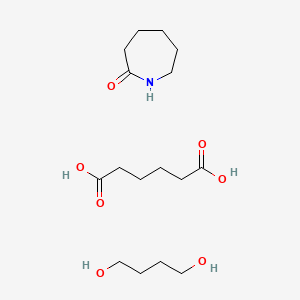
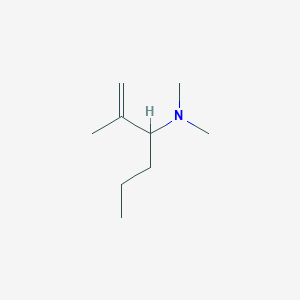

![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
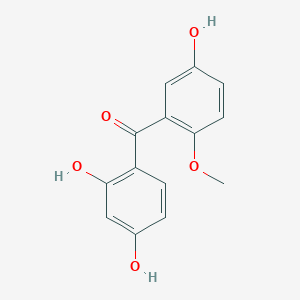
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)

